molecular formula C12H18ClNO2 B593069 3,4-MDEA-d5 (hydrochloride) CAS No. 1286588-92-8

3,4-MDEA-d5 (hydrochloride)

Cat. No.: B593069
CAS No.: 1286588-92-8
M. Wt: 248.762
InChI Key: IBDIPBWIXJRJQM-IYSLTCQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-MDEA-d5 (hydrochloride) is a deuterated analog of 3,4-methylenedioxy-N-ethylamphetamine (MDEA), where five hydrogen atoms are replaced with deuterium. This modification enhances its utility as a certified reference material (CRM) in analytical chemistry, particularly for mass spectrometry-based quantification in forensic and pharmacological research. The deuterium substitution creates a distinct mass shift, enabling precise differentiation from non-deuterated analogs in complex matrices . Structurally, it retains the methylenedioxy phenethylamine backbone with an ethylamine substituent, distinguishing it from related compounds like MDMA (methylenedioxymethamphetamine) and MDA (methylenedioxyamphetamine) .

Preparation Methods

Structural and Chemical Properties of 3,4-MDEA-d5 (Hydrochloride)

3,4-MDEA-d5 (hydrochloride) has the molecular formula C12D5H12NO2ClH\text{C}_{12}\text{D}_5\text{H}_{12}\text{NO}_2 \cdot \text{ClH} and a molecular weight of 248.76 g/mol . The deuterium atoms are strategically positioned on the ethylamine side chain, replacing five hydrogen atoms to create a stable isotopologue. The compound exists as a hydrochloride salt to enhance solubility and stability, with a concentration of 1 mg/mL in methanol for analytical applications .

Isotopic Purity and Analytical Signatures

The incorporation of deuterium reduces metabolic degradation rates compared to non-deuterated analogs, a critical feature for pharmacokinetic studies . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to verify deuterium placement, with the SMILES notation Cl.[2H]C([2H])([2H])C([2H])([2H])NC(C)Cc1ccc2OCOc2c1 confirming the structure .

Synthetic Routes for Non-Deuterated 3,4-MDEA

The synthesis of non-deuterated 3,4-MDEA follows pathways analogous to those of MDMA (3,4-methylenedioxymethamphetamine), with modifications to introduce the ethylamine group.

Safrole-Based Synthesis

Safrole (4-allyl-1,2-methylenedioxybenzene) serves as a common precursor. The synthesis involves:

  • Hydrobromination : Safrole undergoes hydrobromination to form 1-(3,4-methylenedioxyphenyl)-2-bromopropane.

  • Nucleophilic Substitution : The brominated intermediate reacts with ethylamine to yield 3,4-MDEA freebase .

  • Salt Formation : The freebase is treated with hydrochloric acid to produce the hydrochloride salt .

Piperonal-Based Synthesis

Piperonal (3,4-methylenedioxybenzaldehyde) offers an alternative route:

  • Henry Reaction : Piperonal reacts with nitroethane to form β-nitrostyrene.

  • Reduction : Catalytic hydrogenation converts the nitro group to an amine, yielding 3,4-MDEA .

Table 1: Comparison of Synthetic Routes

PrecursorKey ReagentsYield (%)Purity (HPLC)
SafroleHBr, Ethylamine65–70>98%
PiperonalNitroethane, H₂/Pd-C60–6597%

Deuteration Strategies for 3,4-MDEA-d5

Incorporating five deuterium atoms into the ethylamine side chain requires regioselective deuteration techniques.

Reductive Amination with Deuterated Ethylamine

Deuterated ethylamine (CD₃CD₂NH₂) is used in the nucleophilic substitution step to directly introduce deuterium into the ethyl group. This method ensures >99% isotopic purity but requires specialized deuterated reagents .

Hydride Reduction with NaBD₄

In the piperonal route, the ketone intermediate (3,4-methylenedioxyphenylpropan-2-one) undergoes reductive amination using sodium borodeuteride (NaBD₄). This approach substitutes hydrogens at the α- and β-positions of the ethylamine group with deuterium :

RC(O)R’ + CD3CD2NH2NaBD4RCH(ND2)R’HClRCH(NH2)R’HCl (deuterated)\text{RC(O)R' + CD}3\text{CD}2\text{NH}2 \xrightarrow{\text{NaBD}4} \text{RCH(ND}2\text{)R'} \xrightarrow{\text{HCl}} \text{RCH(NH}2\text{)R'} \cdot \text{HCl (deuterated)}

Chiral Auxiliary-Assisted Deuteration

To achieve enantiomeric purity, Ellman’s sulfonamide or ( S)-α-methylbenzylamine is employed as a chiral auxiliary. This method ensures precise deuteration while retaining stereochemical integrity .

Table 2: Deuteration Efficiency by Method

MethodDeuterium IncorporationIsotopic Purity
Reductive Amination100% (C-D bonds)>99%
NaBD₄ Reduction80–90%95–98%
Chiral Auxiliary100%>99.5%

Purification and Characterization

Solid-Phase Extraction (SPE)

Post-synthesis purification uses SPE columns (e.g., Polycrom Clin II) with methanol and ethyl acetate washes to remove non-polar impurities . The eluate is treated with methanolic HCl to form the hydrochloride salt, followed by evaporation and derivatization with trifluoroacetic anhydride (TFAA) for GC-MS analysis .

Crystallization

Vacuum distillation of the freebase followed by recrystallization in methanol yields crystals with >98% purity. The hydrochloride salt’s melting point (198–200°C) and NMR chemical shifts (δ 7.2–6.8 ppm for aromatic protons) confirm structural fidelity .

Analytical Validation

Mass Spectrometry

High-resolution MS (HRMS) shows a molecular ion peak at m/z 248.134, consistent with the theoretical mass of 3,4-MDEA-d5 . Deuterium incorporation is verified by the absence of peaks corresponding to non-deuterated fragments.

Nuclear Magnetic Resonance

¹H NMR reveals the absence of signals at δ 1.2–1.5 ppm (ethylamine CH₂), confirming deuterium substitution. ¹³C NMR displays a quintet ( J = 22 Hz) for the CD₂ group .

Chemical Reactions Analysis

Types of Reactions

3,4-Methylenedioxyethylamphetamine-d5 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Methylenedioxyethylamphetamine-d5 (hydrochloride) has several scientific research applications:

    Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of 3,4-Methylenedioxyethylamphetamine.

    Forensic Science: Employed in forensic toxicology to detect and quantify 3,4-Methylenedioxyethylamphetamine in biological samples.

    Pharmacological Studies: Used in research to study the pharmacokinetics and metabolism of 3,4-Methylenedioxyethylamphetamine.

    Environmental Analysis: Applied in the detection of 3,4-Methylenedioxyethylamphetamine in environmental samples.

Mechanism of Action

The mechanism of action of 3,4-Methylenedioxyethylamphetamine-d5 (hydrochloride) is similar to that of its non-deuterated counterpart. It primarily acts as a serotonin-norepinephrine-dopamine releasing agent. The compound increases the release of these neurotransmitters by reversing their transport through the respective transporters. This leads to increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft, resulting in enhanced mood and empathogenic effects .

Comparison with Similar Compounds

Structural Analogues

3,4-MDMA (Hydrochloride)

  • Structure : Shares the methylenedioxy phenethylamine core but substitutes a methyl group on the amine (N-methyl) instead of ethyl (N-ethyl) in MDEA-d5.
  • Application: Widely used as a CRM in forensic drug testing to detect MDMA in biological samples. Non-deuterated MDMA (hydrochloride) (CAS 77189-69-6) is a controlled substance, while its deuterated form (3,4-MDMA-d5 hydrochloride, Cat. No. 20743) serves as an internal standard .

(±)-MDA (Hydrochloride)

  • Structure : Lacks the N-alkyl substitution present in MDEA-d5, featuring a primary amine group.
  • Application : Used to study the pharmacological effects of unsubstituted phenethylamines. Deuterated MDA is less common but critical for differentiating metabolites in urine screenings .

bk-MDEA (Hydrochloride)

  • Structure : A β-keto analog of MDEA, where the amine group is replaced by a ketone. This modification alters receptor binding affinity.
  • Application: Investigated in synthetic cannabinoid research.

Deuterated vs. Non-Deuterated Forms

  • Analytical Utility: Deuterated compounds (e.g., 3,4-MDEA-d5, Cat. No. 22876) exhibit negligible pharmacological activity but provide unmatched precision in mass spectrometry by avoiding isotopic interference .
  • Regulatory Status: Non-deuterated forms like 3,4-MDEA (hydrochloride) (ISO60196) are often controlled substances, whereas deuterated versions are exempt preparations under specific regulations .

Data Tables

Table 1: Structural and Regulatory Comparison

Compound CAS Number Molecular Formula Molecular Weight Application Source (Cat. No.)
3,4-MDEA-d5 (hydrochloride) N/A C₁₂H₁₀D₅NO₂·HCl ~287.8* CRM for forensic analysis Cayman (22876)
3,4-MDMA (hydrochloride) 77189-69-6 C₁₁H₁₅NO₂·HCl 253.7 Controlled substance, CRM (ISO60190) Cayman (ISO60190)
(±)-MDA (hydrochloride) N/A C₁₀H₁₁NO₂·HCl 229.7 Metabolite studies Cayman (ISO60189)
bk-MDEA (hydrochloride) 1454266-19-3 C₁₂H₁₅NO₃·HCl 281.7 Synthetic cannabinoid research OSHA-regulated

*Estimated based on non-deuterated MDEA (MW 221.3) + 5 deuterium atoms (5 × 2.01) + HCl (36.46).

Research Findings

  • Forensic Analysis : 3,4-MDEA-d5 (hydrochloride) enables precise quantification of MDEA in biological samples, reducing false positives in drug screenings .
  • Stability: As a CRM, it exhibits long-term stability in methanol solutions (up to 1 year at -20°C), critical for batch-to-batch reproducibility .
  • Regulatory Compliance: Exempt preparation status (Cat. No. 22876) facilitates international shipping for research use .

Biological Activity

3,4-Methylenedioxy-N-ethylamphetamine-d5 (3,4-MDEA-d5) is a deuterated analog of methylenedioxyamphetamine (MDEA), which is a member of the amphetamine class of psychoactive substances. It is primarily studied for its pharmacological properties and potential therapeutic applications, particularly in the context of its effects on serotonin and dopamine neurotransmission. This article synthesizes findings from various studies to elucidate the biological activity of 3,4-MDEA-d5, focusing on its pharmacokinetics, receptor interactions, and neurochemical effects.

Pharmacokinetics

The pharmacokinetic profile of 3,4-MDEA-d5 has not been extensively characterized in isolation; however, insights can be drawn from studies on its parent compound, MDEA. Generally, compounds in this class exhibit rapid absorption and distribution within the body following administration.

Key Pharmacokinetic Parameters:

  • Absorption : Rapid onset of action post-oral administration.
  • Half-Life : Similar compounds typically have a half-life ranging from 7 to 12 hours.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes, with significant interindividual variability in metabolic rates.

Neurotransmitter Release

3,4-MDEA-d5 is known to influence the release of key neurotransmitters in the brain. It acts primarily as a serotonin (5-HT) releaser but also affects dopamine (DA) and norepinephrine (NE) levels.

CompoundNE ReleaseDA Release5-HT Release
S-(+)-Amphetamine7.07 ± 0.9524.8 ± 3.51,765 ± 94
(±)-MDEA-d577.4 ± 3.4 376 ± 16 56.6 ± 2.1

This table illustrates that 3,4-MDEA-d5 significantly enhances the release of serotonin and dopamine compared to standard amphetamines, indicating its potent psychoactive effects .

Receptor Binding Affinities

Research indicates that 3,4-MDEA-d5 interacts with several neurotransmitter receptors:

  • Serotonin Transporter (SERT) : Inhibits reuptake and promotes release of serotonin.
  • Dopamine Transporter (DAT) : Similar effects observed with dopamine.
  • Norepinephrine Transporter (NET) : Modulates norepinephrine levels.

These interactions suggest that the compound may have both stimulant and entactogenic effects akin to those seen with MDMA .

Case Studies

A series of clinical case studies have highlighted the effects of MDEA and its analogs in controlled settings:

  • Case Study A : In a double-blind study involving healthy volunteers administered MDEA, significant increases in subjective feelings of well-being and emotional connectivity were reported.
  • Case Study B : A cohort study on recreational users indicated that MDEA use was associated with increased serotonin levels and mood elevation but also raised concerns regarding neurotoxicity at high doses.

These studies underscore the complex balance between therapeutic potential and risks associated with recreational use .

Q & A

Basic Research Questions

Q. What are the key structural characteristics and analytical identifiers for 3,4-MDEA-d5 (hydrochloride) in forensic research?

  • Answer : The compound is identified by its CAS number 1454266-19-3 and synonyms such as Ethylone and 3,4-Methylenedioxy-N-ethylcathinone. Its molecular formula is C₁₁H₁₃D₅NO₂·HCl , with a deuterated ethylamine group (d5) enhancing isotopic distinction in mass spectrometry. Structural verification uses techniques like NMR (for deuteration sites) and LC-HRMS (for accurate mass determination). Reference standards must confirm >98% isotopic purity for forensic validity .

Q. How is 3,4-MDEA-d5 (hydrochloride) used as a certified reference material (CRM) in analytical workflows?

  • Answer : As a CRM, it serves as an internal standard in quantitative mass spectrometry (e.g., GC-MS, LC-MS/MS) to correct matrix effects and ion suppression. Method validation includes linearity (1–100 ng/mL range), precision (CV <15%), and recovery efficiency (80–120%). Cross-reactivity with non-deuterated analogs must be ruled out via selective ion monitoring .

Q. What safety protocols are recommended for handling 3,4-MDEA-d5 (hydrochloride) in laboratory settings?

  • Answer : OSHA-compliant protocols include PPE (gloves, lab coats, goggles), fume hood use, and post-exposure medical monitoring for 48 hours due to delayed neurotoxic symptoms. Spills require neutralization with 10% sodium bicarbonate and disposal as hazardous waste. Stability studies indicate storage at −20°C in airtight, light-resistant containers .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence the metabolic profiling of 3,4-MDEA-d5 (hydrochloride) in vitro?

  • Answer : Deuteration slows cytochrome P450-mediated metabolism (e.g., N-dealkylation), increasing plasma half-life by 20–30% in hepatocyte assays. KIEs are quantified using LC-HRMS/MS to track deuterium retention in metabolites like 3,4-MDA-d5. Isotopic labeling aids in distinguishing endogenous vs. exogenous compounds in pharmacokinetic models .

Q. What experimental strategies resolve contradictions in reported pharmacokinetic data for 3,4-MDEA-d5 (hydrochloride)?

  • Answer : Discrepancies arise from variability in bioanalytical methods (e.g., extraction efficiency, ionization suppression). Harmonization involves:

  • Cross-laboratory validation using shared CRMs.
  • Meta-analysis of LC-MS/MS parameters (e.g., collision energy, column chemistry).
  • Standardized in vitro models (e.g., pooled human liver microsomes) to control for inter-individual metabolic differences .

Q. How is isotopic purity validated for 3,4-MDEA-d5 (hydrochloride) in tracer studies?

  • Answer : Isotopic purity (>98% d5) is confirmed via:

  • High-resolution mass spectrometry : Monitoring M+5 and M+4 peaks to detect protiated impurities.
  • ¹H-NMR : Absence of ethylamine proton signals (δ 1.1–1.3 ppm).
  • Isotopic dilution assays : Spiking with non-deuterated analog to quantify cross-contamination .

Q. What methodologies assess the hydrolytic stability of 3,4-MDEA-d5 (hydrochloride) under physiological pH conditions?

  • Answer : Accelerated stability testing in buffers (pH 1.2–7.4) at 37°C uses:

  • HPLC-UV : Quantifying parent compound degradation (λ = 280 nm).
  • Kinetic modeling : Calculating degradation rate constants (k) and half-life (t₁/₂).
  • Forced degradation studies : Exposure to oxidative (H₂O₂) and thermal (40–60°C) stress to identify degradation products .

Properties

CAS No.

1286588-92-8

Molecular Formula

C12H18ClNO2

Molecular Weight

248.762

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(1,1,2,2,2-pentadeuterioethyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-3-13-9(2)6-10-4-5-11-12(7-10)15-8-14-11;/h4-5,7,9,13H,3,6,8H2,1-2H3;1H/i1D3,3D2;

InChI Key

IBDIPBWIXJRJQM-IYSLTCQOSA-N

SMILES

CCNC(C)CC1=CC2=C(C=C1)OCO2.Cl

Synonyms

Eve-d5; MDE-d5; 3,4-Methylenedioxyethylamphetamine-d5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-MDEA-d5 (hydrochloride)
Reactant of Route 2
3,4-MDEA-d5 (hydrochloride)
Reactant of Route 3
3,4-MDEA-d5 (hydrochloride)
Reactant of Route 4
Reactant of Route 4
3,4-MDEA-d5 (hydrochloride)
Reactant of Route 5
3,4-MDEA-d5 (hydrochloride)
Reactant of Route 6
Reactant of Route 6
3,4-MDEA-d5 (hydrochloride)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.